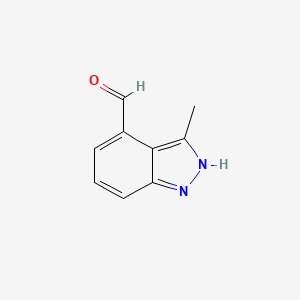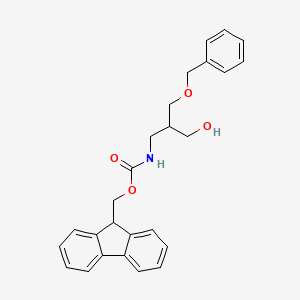
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a complex organic compound that features a fluorenyl group, a benzyloxy group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl group and the benzyloxy group. One common method involves the use of fluorenylmethanol and benzyloxypropylamine as starting materials. The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final step usually involves the formation of the carbamate linkage through a reaction with a suitable isocyanate or carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzyloxy group can be reduced to form a benzyl alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carbamate linkage provides stability and resistance to hydrolysis, making it suitable for various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate: Similar structure but with an amino group instead of a benzyloxy group.
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate: Similar structure but with a hydroxymethylbenzyl group instead of a benzyloxy group.
Uniqueness
(9H-Fluoren-9-yl)methyl (3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to the presence of both a benzyloxy group and a hydroxymethyl group, which provide distinct chemical reactivity and potential for diverse applications in synthetic and biochemical research.
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C26H27NO4/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25,28H,14-18H2,(H,27,29) |
InChI Key |
ADHRNFHJXCNWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


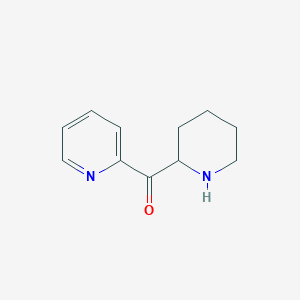
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
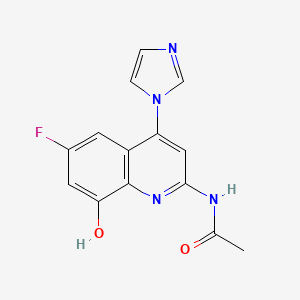
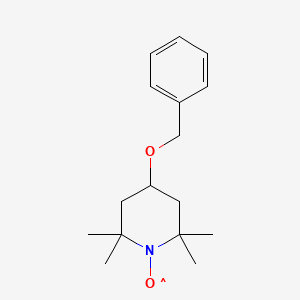
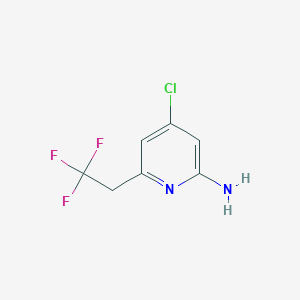

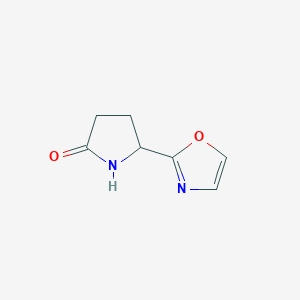
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)


![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)

